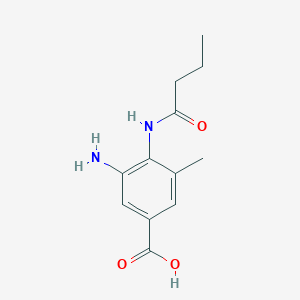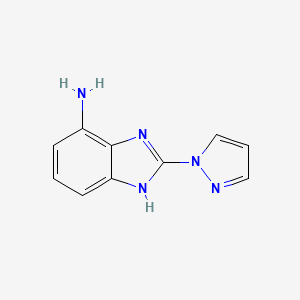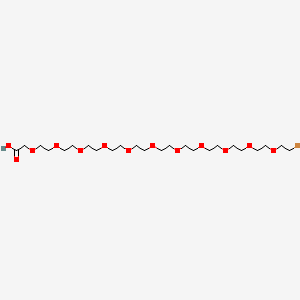
Methyl 3-amino-2-hydroxy-3-phenylpropanoate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride: is an organic compound with the molecular formula C10H14ClNO3. It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Reduction Method: : One common method for synthesizing methyl 3-amino-2-hydroxy-3-phenylpropanoate involves the reduction of methyl 3-nitro-2-hydroxy-3-phenylpropanoate. This reduction can be achieved using sodium borohydride in methanol at low temperatures (around -40°C) to yield the desired product with high efficiency .
-
Inversion Method: : Another method involves the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6. This method is notable for its cost-effectiveness and high yield, making it suitable for large-scale synthesis .
Industrial Production Methods
Industrial production of methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride typically involves the above-mentioned synthetic routes but on a larger scale. The processes are optimized for maximum yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Methyl 3-amino-2-hydroxy-3-phenylpropanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : The compound can be reduced further to form various derivatives. For instance, reduction with lithium aluminum hydride can yield the corresponding alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur, especially at the amino group. Common reagents include alkyl halides and acyl chlorides, leading to the formation of N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Medically, derivatives of methyl 3-amino-2-hydroxy-3-phenylpropanoate are investigated for their potential therapeutic effects. They are studied for their roles in modulating neurotransmitter activity and as potential treatments for neurological disorders.
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its role as an intermediate makes it crucial in the large-scale synthesis of drugs and other high-value chemicals.
Wirkmechanismus
The mechanism by which methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The hydroxyl and amino groups play critical roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-3-phenylpropanoate hydrochloride: Similar in structure but lacks the hydroxyl group.
Methyl 3-amino-3-phenylpropanoate hydrochloride: Similar but differs in the position of the hydroxyl group.
Uniqueness
Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
133153-70-5 |
|---|---|
Molekularformel |
C10H14ClNO3 |
Molekulargewicht |
231.67 g/mol |
IUPAC-Name |
methyl 3-amino-2-hydroxy-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7;/h2-6,8-9,12H,11H2,1H3;1H |
InChI-Schlüssel |
LOIPCOSNSDEXGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(C1=CC=CC=C1)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B12102095.png)

![[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B12102116.png)


![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)





![Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)
